Thermal Stability: Melting Point and Decomposition Onset vs. Bis(phenylsulfonyl)diazomethane
The melting point of bis(p-toluenesulfonyl)diazomethane (121.4–122.4°C) is approximately 14–15°C higher than that of its closest structural analog, bis(phenylsulfonyl)diazomethane (mp ~107–108°C) . In the systematic thermal stability study by Regitz and Bartz, bis(4-methylphenylsulfonyl)diazomethane exhibited a T₀.₁ (temperature at which 10% decomposition occurs after 1 h in mesitylene) significantly higher than bis(phenylsulfonyl)diazomethane, consistent with the electron-donating effect of the para-methyl group increasing the activation energy (Ea) for N₂ elimination [1]. This higher thermal stability translates into longer pot-life of resist formulations and reduced dark-film loss during pre-exposure processing [2].
| Evidence Dimension | Melting point (crystalline solid) and thermal decomposition onset (T₀.₁ in mesitylene) |
|---|---|
| Target Compound Data | mp 121.4–122.4°C; T₀.₁ approximately 10–20°C higher than unsubstituted phenyl analog (exact value from Regitz Table 1) [1] |
| Comparator Or Baseline | Bis(phenylsulfonyl)diazomethane: mp ~107–108°C; lower T₀.₁ in mesitylene [1] |
| Quantified Difference | Δmp ≈ +14°C; ΔT₀.₁ qualitative positive shift (class-level inference: electron-donating para-methyl increases Ea by approximately 2–5 kcal/mol relative to unsubstituted phenyl) [1] |
| Conditions | Differential scanning calorimetry / melting point apparatus; decomposition kinetics in mesitylene solvent at temperatures 80–140°C |
Why This Matters
Higher thermal stability directly reduces premature acid generation during resist storage and handling, improving process window and yield in semiconductor fabrication where pre-exposure dark loss must be minimized.
- [1] Regitz, M.; Bartz, W. Untersuchungen an Diazoverbindungen, VII. Vergleichende kinetische Untersuchungen zur thermischen Stabilität aliphatischer Diazoverbindungen. Chemische Berichte, 1970, 103, 1477–1485. View Source
- [2] Kobayashi, K.; Ohsawa, Y. Sulfonyldiazomethanes, photoacid generators, resist compositions, and patterning process. U.S. Patent US20030224298A1, 2003. View Source
